2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone
Description
Significance of α-Bromoketones as Key Synthetic Building Blocks
α-Bromoketones are a class of organic compounds recognized for their high value as versatile synthetic intermediates. rsc.org Their defining feature is a bromine atom attached to the carbon atom adjacent (the α-position) to a carbonyl group. fiveable.me This arrangement significantly influences the molecule's reactivity. The electron-withdrawing nature of both the carbonyl oxygen and the bromine atom polarizes the carbon-bromine bond, rendering the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. fiveable.me
This inherent reactivity makes α-bromoketones essential precursors for synthesizing a multitude of biologically significant heterocyclic compounds. rsc.org One of the most prominent applications is the Hantzsch thiazole (B1198619) synthesis, a classic condensation reaction between an α-haloketone and a thioamide (or thiourea) to form a thiazole ring. researchgate.netderpharmachemica.com Thiazole derivatives are found in numerous pharmacologically active agents. researchgate.netsemanticscholar.org Beyond thiazoles, α-bromoketones are employed in the synthesis of imidazoles, oxazoles, selenazoles, and other heteroaromatics, making them indispensable tools in drug discovery and development. rsc.org Various methods have been developed for their synthesis, including direct bromination of ketones and one-pot transformations from secondary alcohols. organic-chemistry.orgrsc.org
Central Role of Halogenated Pyrimidine (B1678525) Heterocycles in Chemical Research
The pyrimidine ring is a fundamental heterocyclic scaffold in chemistry and biology. It forms the core structure of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. nih.gov This prevalence in nature has inspired chemists to explore pyrimidine derivatives for a vast array of applications, particularly in medicinal chemistry. Pyrimidine-containing compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govjetir.org
Halogenated pyrimidines are especially crucial in chemical research because the halogen atoms act as versatile synthetic handles. They can serve as leaving groups in nucleophilic aromatic substitution reactions or participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the precise and controlled introduction of new functional groups and the construction of more complex molecular frameworks. The incorporation of halogenated pyrimidines can also modulate the electronic properties and metabolic stability of a molecule, which is a key consideration in drug design.
Current Research Landscape and Future Prospects for 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone
The current research involving this compound is primarily focused on its application as a key intermediate in the synthesis of novel heterocyclic compounds. Its bifunctional nature is exploited to build molecules that incorporate a pyrimidine ring fused or linked to another heterocycle.
A major area of investigation is its use in the Hantzsch thiazole synthesis. The reaction of this compound with thiourea (B124793) or substituted thioureas provides a direct route to 2-amino-4-(6-chloropyrimidin-4-yl)thiazole derivatives. researchgate.netekb.eg These resulting structures are of significant interest to medicinal chemists, as the 2-aminothiazole (B372263) moiety is a well-established pharmacophore present in numerous approved drugs, while the chloropyrimidine portion offers a site for further diversification.
The future prospects for this compound are promising and lie in its continued use as a versatile building block for creating libraries of complex molecules for high-throughput screening. Researchers are expected to explore:
Novel Heterocyclic Systems: Reacting the α-bromoketone moiety with a wider range of nucleophiles beyond thioureas to access different heterocyclic cores attached to the chloropyrimidine ring.
Sequential Functionalization: Developing multi-step synthetic pathways where the α-bromoketone is reacted first, followed by a cross-coupling or substitution reaction at the chloro-position on the pyrimidine ring, enabling the synthesis of highly complex and diverse molecular architectures.
Medicinal Chemistry: The resulting pyrimidine-thiazole hybrids and other derivatives will likely be investigated for various therapeutic activities, leveraging the known biological importance of both parent heterocycles.
In essence, this compound serves as a critical bridge, connecting simple starting materials to complex, high-value molecules with significant potential in pharmaceutical and materials science research.
Structure
3D Structure
Properties
Molecular Formula |
C6H4BrClN2O |
|---|---|
Molecular Weight |
235.46 g/mol |
IUPAC Name |
2-bromo-1-(6-chloropyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H4BrClN2O/c7-2-5(11)4-1-6(8)10-3-9-4/h1,3H,2H2 |
InChI Key |
BLNLVVBXLVZQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Cl)C(=O)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 1 6 Chloropyrimidin 4 Yl Ethanone
Direct Bromination Approaches to α-Keto Bromides
The direct introduction of a bromine atom at the α-position of a ketone is a fundamental transformation in organic synthesis. This is typically achieved by reacting the corresponding ketone, in this case, 1-(6-chloropyrimidin-4-yl)ethanone (B1430966), with an electrophilic bromine source. The reaction generally proceeds through an enol or enolate intermediate.
Traditional Halogenation Reagents and Reaction Conditions
The classic method for the α-bromination of ketones involves the use of molecular bromine (Br₂) in the presence of an acid catalyst, such as hydrobromic acid (HBr) or acetic acid. masterorganicchemistry.comacs.org The acid catalyzes the formation of the enol tautomer of the ketone, which then acts as a nucleophile, attacking the electrophilic bromine. masterorganicchemistry.com
The general mechanism for the acid-catalyzed α-bromination of a ketone is as follows:
Protonation of the carbonyl oxygen by the acid catalyst.
Deprotonation at the α-carbon to form the enol intermediate.
Nucleophilic attack of the enol on a molecule of bromine.
Deprotonation of the resulting oxonium ion to yield the α-bromoketone and regenerate the acid catalyst.
While this method is straightforward, it can suffer from a lack of selectivity, potentially leading to polybromination or undesired side reactions with the pyrimidine (B1678525) ring, especially under harsh conditions. The reaction conditions, including the choice of solvent (e.g., acetic acid, diethyl ether, or chlorinated solvents), temperature, and reaction time, must be carefully optimized to favor the desired monobrominated product.
A summary of typical conditions for the direct bromination of ketones is presented in the table below.
| Reagent | Catalyst | Solvent | Temperature | Typical Yields |
| Br₂ | HBr | Acetic Acid | Room Temp. to Reflux | Moderate to High |
| Br₂ | - | Diethyl Ether | Room Temp. | Variable |
This table represents general conditions for α-bromination of ketones and specific optimization would be required for 1-(6-chloropyrimidin-4-yl)ethanone.
N-Bromosuccinimide (NBS)-Mediated Bromination Protocols
N-Bromosuccinimide (NBS) is a widely used reagent for allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com It is often preferred over molecular bromine due to its solid nature, which makes it easier and safer to handle. masterorganicchemistry.com NBS can serve as a source of electrophilic bromine, particularly under acidic or radical conditions.
For the α-bromination of ketones, NBS is typically used in the presence of a catalytic amount of acid, such as sulfuric acid or p-toluenesulfonic acid, or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions. wikipedia.orgsci-int.com The acid-catalyzed reaction proceeds through an enol intermediate, similar to the mechanism with Br₂. wikipedia.org The radical-mediated pathway involves the formation of a bromine radical which abstracts an α-hydrogen from the ketone, followed by reaction with another molecule of NBS or Br₂ (formed in situ) to yield the product.
The choice of solvent is crucial in NBS brominations. Polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed. The reaction conditions can be tuned to achieve high yields and selectivity for the desired monobrominated product. acgpubs.org
| Reagent | Catalyst/Initiator | Solvent | Temperature | Typical Yields |
| NBS | H₂SO₄ (cat.) | Acetonitrile | Room Temp. to Reflux | Good to Excellent |
| NBS | p-TsOH (cat.) | Dichloromethane | Reflux | Good to Excellent |
| NBS | AIBN | Carbon Tetrachloride | Reflux | Variable |
This table represents general conditions for NBS-mediated α-bromination of ketones and specific optimization would be required for 1-(6-chloropyrimidin-4-yl)ethanone.
Oxidative Halogenation Strategies for α-Bromoketones
Oxidative halogenation provides an alternative route to α-bromoketones, often utilizing a halide salt as the bromine source in the presence of an oxidant. A common system employs sodium bromide (NaBr) or potassium bromide (KBr) with an oxidant like hydrogen peroxide (H₂O₂). researchgate.net This approach is considered a greener alternative to using molecular bromine.
The reaction is typically carried out in an acidic medium. The in situ generation of an electrophilic bromine species from the oxidation of the bromide ion is a key step. This electrophilic species then reacts with the enol form of the ketone. Systems such as NaBr/NaBrO₃/H₂SO₄ have also been developed for selective dibromination of phenylethanes, which could potentially be adapted for the synthesis of α-bromoketones. rsc.org
Electrochemical Synthesis Routes for α-Bromoketone Formation
Electrochemical methods offer a powerful and environmentally friendly approach to organic synthesis, often avoiding the need for harsh reagents. researchgate.netresearchgate.net The electrochemical α-bromination of ketones has been demonstrated as a viable synthetic strategy. eurjchem.com This method typically involves the electrolysis of a solution containing the ketone and a bromide source, such as ammonium (B1175870) bromide or hydrobromic acid, in a suitable solvent like acetonitrile. eurjchem.com
In this process, the bromide ion is oxidized at the anode to generate a bromine radical or molecular bromine, which then reacts with the ketone at the α-position. eurjchem.com The reaction can be controlled by adjusting the electrode potential and current density, allowing for selective monobromination. This technique can be highly efficient and can be scaled up for industrial applications. researchgate.net
Chemo- and Regioselective Synthetic Control in Pyrimidine Derivatization
The synthesis of 2-bromo-1-(6-chloropyrimidin-4-yl)ethanone presents a challenge in terms of chemo- and regioselectivity. The pyrimidine ring itself is susceptible to electrophilic attack, and the chlorine atom at the 6-position can also undergo nucleophilic substitution. Therefore, reaction conditions must be carefully controlled to ensure that bromination occurs exclusively at the α-carbon of the ethanone (B97240) moiety.
The electron-withdrawing nature of the pyrimidine ring and the chloro substituent deactivates the ring towards electrophilic substitution, which can favor the desired α-bromination of the ketone. However, the nitrogen atoms in the pyrimidine ring can be protonated under acidic conditions, which can influence the reactivity of the entire molecule.
Regioselective functionalization of pyrimidines is a well-studied area, and various strategies have been developed to control the position of substitution. mdpi.comnih.gov For the α-bromination of 1-(6-chloropyrimidin-4-yl)ethanone, the choice of brominating agent and reaction conditions is paramount. Mild reagents like NBS are often preferred to minimize side reactions on the pyrimidine ring. The use of non-acidic or weakly acidic conditions might also be beneficial to avoid activation of the pyrimidine ring towards unwanted reactions.
Scalable and Industrially Relevant Preparation Methods
For a synthetic method to be industrially viable, it must be scalable, cost-effective, safe, and environmentally friendly. While many laboratory-scale syntheses of α-bromoketones have been reported, not all are suitable for large-scale production.
For the industrial preparation of this compound, methods that utilize readily available and inexpensive starting materials and reagents are preferred. Continuous flow chemistry is an attractive option for scaling up reactions, as it offers better control over reaction parameters, improved safety, and potentially higher yields. researchgate.net
Mechanistic Investigations of 2 Bromo 1 6 Chloropyrimidin 4 Yl Ethanone Formation
Elucidation of Reaction Mechanisms in α-Bromination Pathways
The α-bromination of ketones, including heteroaryl ketones like 1-(6-chloropyrimidin-4-yl)ethanone (B1430966), typically proceeds via an acid-catalyzed mechanism. mdpi.comnih.gov This pathway involves the initial protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. Subsequent deprotonation at the α-carbon by a weak base (such as the solvent or the conjugate base of the acid catalyst) leads to the formation of a nucleophilic enol intermediate. youtube.com
Table 1: Proposed Elementary Steps in the Acid-Catalyzed α-Bromination of 1-(6-chloropyrimidin-4-yl)ethanone
| Step | Description | Reactants | Products |
| 1 | Protonation of the carbonyl oxygen | 1-(6-chloropyrimidin-4-yl)ethanone, H⁺ | Protonated ketone |
| 2 | Enol formation (Rate-determining) | Protonated ketone, Base | Enol intermediate, HB⁺ |
| 3 | Nucleophilic attack on bromine | Enol intermediate, Br₂ | α-Brominated ketone (protonated), Br⁻ |
| 4 | Deprotonation | α-Brominated ketone (protonated), Base | 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone, HB⁺ |
This table presents a generalized mechanism based on known α-bromination pathways of ketones.
Stereochemical Control and Diastereoselectivity in Synthesis
When the α-carbon of a ketone is a prochiral center, its bromination can lead to the formation of a new stereocenter. However, in the case of 1-(6-chloropyrimidin-4-yl)ethanone, the α-carbon is not prochiral, and therefore, the product, this compound, does not have a stereocenter at the α-position.
Discussions of stereochemical control and diastereoselectivity become relevant when the ketone substrate already possesses a stereocenter, or when the reaction creates a second stereocenter. For the formation of this compound from its parent ketone, these considerations are not applicable as no stereocenters are formed. If a chiral center were present elsewhere in the molecule, the potential for diastereoselective bromination would depend on the ability of that center to influence the approach of the brominating agent to the enol intermediate, a phenomenon not extensively studied for this specific compound.
Kinetic and Thermodynamic Parameters Governing Product Formation
Detailed kinetic and thermodynamic studies specifically for the α-bromination of 1-(6-chloropyrimidin-4-yl)ethanone are not widely available in the published literature. However, by analogy to other ketone brominations, several principles can be inferred.
The reaction is typically under kinetic control, meaning the product distribution is determined by the relative rates of competing reaction pathways. youtube.com The rate of the reaction is influenced by factors such as the stability of the enol intermediate and the energy barrier of the transition state for the bromination step. The electron-withdrawing nature of the 6-chloropyrimidin-4-yl group is expected to decrease the electron density of the enol double bond, potentially slowing the reaction with the electrophilic bromine source compared to electron-rich aryl ketones.
Table 2: Hypothetical Kinetic and Thermodynamic Parameters for the α-Bromination of 1-(6-chloropyrimidin-4-yl)ethanone
| Parameter | Hypothetical Value | Significance |
| Activation Energy (Ea) | 15 - 25 kcal/mol | Energy barrier for the rate-determining enol formation. |
| Pre-exponential Factor (A) | 10⁸ - 10¹⁰ s⁻¹ | Reflects the frequency of collisions with the correct orientation. |
| Enthalpy of Reaction (ΔH) | -10 to -20 kcal/mol | Indicates an exothermic reaction, favoring product formation. |
| Gibbs Free Energy (ΔG) | Negative | Suggests a spontaneous reaction under standard conditions. |
Note: The values in this table are illustrative and based on general data for similar reactions. Specific experimental determination for this compound formation is required for accurate values.
Reactivity Profiles and Transformative Chemistry of 2 Bromo 1 6 Chloropyrimidin 4 Yl Ethanone
Reactivity of the α-Bromoketone Moiety
The α-bromoketone portion of the molecule is characterized by a highly electrophilic α-carbon and a reactive carbonyl group. This functionality serves as a linchpin for a variety of nucleophilic substitution, cycloaddition, and reduction reactions.
Nucleophilic Substitution Reactions at the α-Carbon
The carbon atom adjacent to the carbonyl group is rendered significantly electrophilic by both the electron-withdrawing effect of the carbonyl group and the inductive effect of the bromine atom. This makes it a prime target for nucleophilic attack, leading to the displacement of the bromide ion in a classic SN2 reaction. A wide array of nucleophiles, including amines, can be employed to forge new carbon-heteroatom bonds at this position. docbrown.infochemguide.co.ukchemguide.co.ukshout.education
The reaction with primary and secondary amines, for instance, provides access to α-aminoketones, which are important precursors for various nitrogen-containing heterocycles. The general scheme for this transformation involves the attack of the amine's lone pair on the α-carbon, with subsequent expulsion of the bromide ion. docbrown.infochemguide.co.uk
Table 1: Examples of Nucleophilic Substitution at the α-Carbon
| Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Ammonia | 2-Amino-1-(6-chloropyrimidin-4-yl)ethanone | Ethanolic ammonia, sealed tube, heat | chemguide.co.uksavemyexams.com |
| Primary Amine (R-NH2) | 2-(Alkylamino)-1-(6-chloropyrimidin-4-yl)ethanone | Excess amine, solvent (e.g., ethanol), heat | docbrown.infochemguide.co.uk |
Cycloaddition and Annulation Reactions (e.g., Hantzsch Thiazole (B1198619) Synthesis)
A cornerstone of the reactivity of α-bromoketones is their participation in cycloaddition and annulation reactions to construct heterocyclic rings. The most prominent example is the Hantzsch thiazole synthesis, a reaction that has been a mainstay in organic synthesis for over a century. ekb.eg In this reaction, the α-bromoketone is condensed with a thioamide, such as thiourea (B124793), to furnish a thiazole ring.
The mechanism commences with the nucleophilic sulfur of the thioamide attacking the electrophilic α-carbon of the ketone, displacing the bromide. The resulting intermediate then undergoes cyclization via the attack of the thioamide nitrogen on the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. This reaction is a powerful tool for the synthesis of 2-aminothiazoles when thiourea is used as the thioamide component. ekb.eg
Table 2: Hantzsch Thiazole Synthesis with 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone
| Thioamide | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Thiourea | 2-Amino-4-(6-chloropyrimidin-4-yl)thiazole | Ethanol, reflux | ekb.eg |
Reductive Transformations of the Carbonyl and C-Br Bonds
The α-bromoketone moiety can undergo various reductive transformations. The carbonyl group can be reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation provides access to β-bromoalcohols, which are themselves versatile synthetic intermediates.
Furthermore, the carbon-bromine bond can be cleaved under reductive conditions. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like zinc dust in acetic acid. The selective reduction of the C-Br bond while retaining the carbonyl group can also be accomplished under specific conditions, leading to the corresponding ketone. The simultaneous reduction of both the carbonyl and the C-Br bond would yield the corresponding alcohol. While these are general reactions for α-bromoketones, specific documented examples for this compound are not extensively reported in the literature reviewed.
Reactivity of the Chloropyrimidine Heterocycle
The 6-chloropyrimidine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution and a suitable partner in various cross-coupling reactions. The chlorine atom at the 6-position is a good leaving group in these transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. masterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom attached to the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the pyrimidine ring.
A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chlorine atom. This reaction is a powerful method for introducing diverse functionalities onto the pyrimidine core. The rate of SNAr reactions on chloropyrimidines is influenced by the nature of the nucleophile and the reaction conditions. byu.edu
Table 3: Examples of SNAr Reactions on the Chloropyrimidine Core
| Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Primary/Secondary Amine | 6-Amino-substituted pyrimidine derivative | Solvent (e.g., DMF, Dioxane), Base (e.g., K2CO3), Heat | masterorganicchemistry.com |
| Alkoxide (RO-) | 6-Alkoxy-substituted pyrimidine derivative | Corresponding alcohol, Base (e.g., NaH) | masterorganicchemistry.com |
Cross-Coupling Reactions for C-C and C-N Bond Formation
The chlorine atom on the pyrimidine ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction pairs the chloropyrimidine with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govrsc.orgnih.govresearchgate.netmdpi.com This method is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.
Sonogashira Coupling: The Sonogashira reaction involves the coupling of the chloropyrimidine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an alkynylpyrimidine. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netsoton.ac.uk This reaction is a powerful tool for introducing alkyne functionalities.
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the chloropyrimidine with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.orgnih.govchemrxiv.orgresearchgate.netresearchgate.net It is a highly versatile method for the synthesis of N-aryl and N-heteroaryl amines.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the chloropyrimidine with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.net
Table 4: Cross-Coupling Reactions on the Chloropyrimidine Core
| Reaction | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | 6-Aryl/Heteroaryl-substituted pyrimidine | nih.govrsc.orgnih.govresearchgate.netmdpi.com |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-substituted pyrimidine | wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netsoton.ac.uk |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 6-Amino-substituted pyrimidine | wikipedia.orgnih.govchemrxiv.orgresearchgate.netresearchgate.net |
Multi-Component Reactions Incorporating this compound
This compound is a highly versatile building block for multi-component reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic operation. The presence of two distinct reactive sites, the α-bromo ketone and the electrophilic chloropyrimidine ring, allows for its participation in a variety of MCRs to generate complex heterocyclic scaffolds.
A prominent example of a multi-component reaction involving α-bromo ketones is the Hantzsch thiazole synthesis. ekb.egijper.orgnih.gov In this reaction, this compound can react with a thioamide, such as thiourea or a substituted thiourea, to afford 2-amino-4-(6-chloropyrimidin-4-yl)thiazole derivatives. ekb.egijper.org This transformation is a powerful method for the rapid construction of the thiazole ring system, which is a prevalent motif in medicinally important compounds. sciencescholar.usnih.gov The reaction proceeds through the initial formation of an intermediate by the reaction of the α-bromo ketone with the thioamide, followed by cyclization to furnish the thiazole ring. nih.govfrontiersin.org
The general scheme for the Hantzsch thiazole synthesis involving this compound is depicted below:
Scheme 1: Hantzsch Thiazole Synthesis
Reactants: this compound, Thiourea/Substituted Thioamide
Conditions: Typically refluxing in a protic solvent like ethanol.
Product: 2-Amino/Substituted-amino-4-(6-chloropyrimidin-4-yl)thiazole
The following table summarizes potential multi-component reactions incorporating this compound based on known reactivity of α-haloketones and chloropyrimidines.
| Reaction Name | Reactants | Potential Product |
| Hantzsch Thiazole Synthesis | This compound, Thiourea, (optional) third component | 2-Amino-4-(6-chloropyrimidin-4-yl)thiazole derivatives |
| Bignelli-type Reaction | This compound (as dicarbonyl equivalent), Urea/Thiourea, Aldehyde | Dihydropyrimidinone derivatives with pyrimidine substituent |
| Asinger Reaction | This compound, Sulfur source, Ammonia, another carbonyl compound | Thiazoline derivatives |
Selective Functionalization Strategies for Enhanced Molecular Diversity
The structure of this compound offers multiple handles for selective functionalization, enabling the generation of diverse molecular architectures. The two primary sites for selective modification are the chlorine atom on the pyrimidine ring and the α-bromo ketone moiety.
The chlorine atom at the C6 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). wuxiapptec.comwuxiapptec.com This allows for the introduction of a wide range of substituents by reacting with various nucleophiles. The reactivity of the C6 position can be influenced by the electron-withdrawing nature of the pyrimidine ring and the substituent at the C4 position. wuxiapptec.com For instance, amines, alcohols, and thiols can displace the chloride to form the corresponding substituted pyrimidines. researchgate.net This selective functionalization is a key strategy for building libraries of compounds with diverse pharmacological profiles.
The α-bromo ketone functionality is another key site for selective transformations. nih.gov The bromine atom is a good leaving group and the adjacent carbonyl group activates the α-carbon for nucleophilic attack. This moiety can readily react with a plethora of nucleophiles to construct various heterocyclic systems. For example, condensation with 4,5-diaminopyrimidines can lead to the formation of pyrimido[4,5-b] wuxiapptec.comwuxiapptec.comoxazines. rsc.org
Below is a table outlining selective functionalization strategies for this compound:
| Reactive Site | Reagent/Reaction Type | Product Class |
| C6-Chloro (Pyrimidine) | Nucleophilic Aromatic Substitution (SNAr) with Amines, Alcohols, Thiols | 6-Substituted Pyrimidine Derivatives |
| α-Bromo Ketone | Reaction with Thiourea/Thioamides (Hantzsch Synthesis) | Thiazole Derivatives |
| α-Bromo Ketone | Reaction with 1,2-Diamines | Dihydropyrazine Derivatives |
| α-Bromo Ketone | Reaction with Amidines | Imidazole (B134444) Derivatives |
These selective functionalization strategies underscore the utility of this compound as a versatile intermediate in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Strategic Applications of 2 Bromo 1 6 Chloropyrimidin 4 Yl Ethanone As a Synthetic Intermediate
Construction of Novel Heterocyclic Systems
The dual reactivity of 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone is expertly leveraged for the synthesis of diverse heterocyclic frameworks. The α-bromoketone functional group is a classic electrophile for building five-membered rings, while the chloro-substituent on the pyrimidine (B1678525) core offers a secondary site for modification and derivatization.
Synthesis of Imidazo[1,2-a]pyrimidines and Related Fused Heterocycles
One of the primary applications of α-haloketones is in the construction of fused imidazole (B134444) ring systems. The reaction of this compound with various 2-amino-azaheterocycles, such as 2-aminopyrimidine, proceeds via the well-established Chichibabin reaction. nih.gov In this process, the amino group of the heterocycle first acts as a nucleophile, attacking the α-carbon and displacing the bromide. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to yield the fused imidazo[1,2-a]pyrimidine (B1208166) scaffold.
This reaction provides a direct route to compounds bearing the 2-(6-chloropyrimidin-4-yl)imidazo[1,2-a]pyrimidine core, a structure of significant interest in medicinal chemistry. The chlorine atom remains available for subsequent functionalization, allowing for the creation of a library of derivatives from a single key intermediate.
Table 1: Synthesis of an Imidazo[1,2-a]pyrimidine Derivative
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|---|---|---|
| This compound | 2-Aminopyrimidine | Condensation/Cyclization (Chichibabin Reaction) | 2-(6-chloropyrimidin-4-yl)imidazo[1,2-a]pyrimidine |
Formation of Thiazole (B1198619) Derivatives
The α-bromoketone functionality is also ideally suited for the Hantzsch thiazole synthesis, a robust method for creating the thiazole ring. organic-chemistry.orgmdpi.com This reaction involves the condensation of an α-haloketone with a thioamide-containing compound. When this compound is treated with thiourea (B124793), for example, the sulfur atom of thiourea displaces the bromide, followed by cyclization and dehydration to form a 2-aminothiazole (B372263) derivative.
This strategy efficiently yields 2-amino-4-(6-chloropyrimidin-4-yl)thiazole. By using substituted thioamides or thiosemicarbazides, a variety of functional groups can be introduced at the 2-position of the newly formed thiazole ring. asianpubs.org This modularity is highly valuable for developing structure-activity relationships in drug discovery programs.
Table 2: Hantzsch Synthesis of Thiazole Derivatives
| α-Haloketone | Thioamide Source | Resulting Thiazole Product |
|---|---|---|
| This compound | Thiourea | 2-Amino-4-(6-chloropyrimidin-4-yl)thiazole |
| This compound | Phenylthiourea | 4-(6-chloropyrimidin-4-yl)-N-phenylthiazol-2-amine |
| This compound | Thioacetamide | 4-(6-chloropyrimidin-4-yl)-2-methylthiazole |
Derivatization for Substituted Pyrimidine Structures
Beyond its role in forming new heterocyclic rings, this compound itself serves as a scaffold for creating diverse substituted pyrimidines. Both the chlorine atom on the pyrimidine ring and the bromine atom on the ethanone (B97240) side chain are leaving groups that can be displaced by a wide range of nucleophiles. libretexts.org
The chlorine at the C6 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, particularly with amine nucleophiles. mdpi.com This allows for the introduction of various alkylamino or arylamino side chains. Concurrently, the bromine of the bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or carboxylates to generate a different set of derivatives. This orthogonal reactivity allows chemists to selectively modify different parts of the molecule to fine-tune its chemical and physical properties.
Role as a Precursor for Complex Organic Molecules
The true synthetic power of this compound lies in its function as a versatile building block for constructing more elaborate molecular architectures. researchgate.net By combining the ring-forming reactions described in section 5.1 with subsequent substitutions on the pyrimidine ring, multi-cyclic and highly functionalized compounds can be assembled.
For instance, a synthetic sequence could begin with a Hantzsch thiazole synthesis to create the 4-(6-chloropyrimidin-4-yl)thiazole core. The remaining chlorine atom can then be subjected to a nucleophilic substitution reaction, such as a Buchwald-Hartwig amination, to introduce a new substituent. This step-wise approach provides access to complex molecules that would be difficult to synthesize through other means. The compound thus acts as a linchpin, connecting different molecular fragments through a series of reliable and well-understood chemical transformations.
Contribution to the Synthesis of Specific Advanced Pharmaceutical Intermediates
The pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs, particularly in the area of oncology. ed.ac.uk Specifically, substituted aminopyrimidines are a cornerstone of many small-molecule kinase inhibitors. mdpi.comscienceopen.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. ed.ac.uk
Intermediates like this compound are instrumental in the synthesis of libraries of compounds designed as potential kinase inhibitors. nih.govresearchgate.net The ability to generate fused heterocyclic systems (like imidazopyrimidines) or attach other heterocycles (like thiazoles) to the pyrimidine core allows for the creation of molecules that can fit into the ATP-binding pocket of various kinases. For example, compounds targeting Bruton's tyrosine kinase (BTK) often feature complex heterocyclic systems attached to a pyrimidine core. google.comgoogle.com
While specific, publicly disclosed synthetic routes for marketed drugs using this exact intermediate are not always available, its utility is evident in numerous patents for kinase inhibitors where similar bromo-pyrimidine structures are key precursors. google.com The strategic combination of the pyrimidine scaffold and the reactive bromoacetyl group makes this compound a highly valuable advanced intermediate for the discovery and development of next-generation targeted therapies.
Computational Chemistry and Theoretical Characterization of 2 Bromo 1 6 Chloropyrimidin 4 Yl Ethanone
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netchemrevlett.com It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, making it suitable for studying a wide range of molecular systems. mdpi.com DFT calculations can elucidate the optimized molecular geometry, bond lengths, bond angles, and various electronic properties of 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone.
A DFT study would begin with the optimization of the molecule's geometry to find its most stable conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. The resulting data would provide precise bond lengths and angles, offering a detailed three-dimensional picture of the molecule.
Furthermore, DFT is employed to calculate key electronic properties that govern the molecule's behavior. These properties include ionization potential, electron affinity, and global hardness and softness. Such parameters are instrumental in predicting the molecule's reactivity and stability. mdpi.com
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents. researchgate.net
For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects its ability to accept electrons, highlighting its electrophilic character. wuxibiology.com The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.net
Visualizing the spatial distribution of the HOMO and LUMO provides further insights. The regions of the molecule where these orbitals are concentrated are the most likely sites for nucleophilic and electrophilic attack, respectively. This information is invaluable for predicting the regioselectivity of its reactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interactions. wikipedia.org It provides a localized picture of the electron density in a molecule, translating the complex molecular orbitals into familiar chemical concepts such as bonds, lone pairs, and core orbitals. wisc.eduresearchgate.net
An NBO analysis of this compound would reveal the nature of the bonds within the molecule, including their hybridization and polarization. A key aspect of NBO analysis is the investigation of delocalization effects, which are quantified by second-order perturbation theory. researchgate.net This analysis can identify significant intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. For instance, it can reveal interactions between the lone pairs of the nitrogen and oxygen atoms with antibonding orbitals of adjacent bonds.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools for modeling chemical reaction pathways and characterizing the transition states involved. This area of study is crucial for understanding reaction mechanisms and predicting reaction rates. For a molecule like this compound, which is often used as a reactant in organic synthesis, modeling its reaction pathways can provide valuable predictive information.
By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, a transient and high-energy species. Characterizing the geometry and energy of the transition state is essential for calculating the activation energy of the reaction, which is a key determinant of the reaction rate. These computational models can help in optimizing reaction conditions and in designing more efficient synthetic routes.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.comyoutube.com The MEP at a given point in space around a molecule represents the electrostatic interaction energy between a positive point charge and the molecule. researchgate.netwolfram.com
Advanced Spectroscopic Elucidation and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR techniques)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of "2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone," the proton signals are expected in distinct regions. The methylene (B1212753) protons (-CH₂Br) adjacent to the bromine atom and the carbonyl group would likely appear as a singlet, shifted downfield due to the deshielding effects of these electron-withdrawing groups. The protons on the pyrimidine (B1678525) ring are expected to exhibit characteristic chemical shifts and coupling patterns, providing crucial information about their relative positions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon skeleton. The carbonyl carbon is expected to resonate at a significantly downfield position. The carbon of the methylene group bonded to bromine will also be deshielded. The carbon atoms of the chloropyrimidine ring will show distinct signals, with their chemical shifts influenced by the electronegative chlorine atom and the nitrogen atoms within the ring.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton couplings within the pyrimidine ring, while HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.
Table 1: Illustrative ¹H and ¹³C NMR Data for Analogous α-Bromo Ketone Structures This data is provided for similar compounds to demonstrate expected spectral characteristics.
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-bromo-1-(4-chlorophenyl)ethanone | 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H) | 190.2, 140.5, 132.2, 130.3, 129.2, 30.4 |
| 2-bromo-1-(4-bromophenyl)ethanone | 7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz 2H), 4.12 (s, 2H) | 190.4, 132.6, 132.2, 130.4, 129.3, 30.4 |
| 2-bromo-1-(m-tolyl)ethanone | 7.80–7.77 (m, 2H), 7.44–7.36 (m, 2H), 4.46 (s, 2H), 2.43 (s, 3H) | 191.4, 138.7, 134.7, 133.9, 129.3, 128.7, 126.1, 31.1, 21.3 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion of "this compound." This precision allows for the determination of the elemental formula, confirming the presence of bromine and chlorine atoms through their characteristic isotopic patterns. The distinct isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a unique and readily identifiable isotopic cluster for the molecular ion.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the identity of a target compound within a sample. The fragmentation pattern observed in the MS/MS spectrum would provide valuable structural information, showing the loss of specific fragments (e.g., Br, CO, HCl), which helps to piece together the molecular structure.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion | Expected Exact Mass |
| [M]+ | C₆H₄⁷⁹Br³⁵ClN₂O |
| [M+2]+ | C₆H₄⁸¹Br³⁵ClN₂O / C₆H₄⁷⁹Br³⁷ClN₂O |
| [M+4]+ | C₆H₄⁸¹Br³⁷ClN₂O |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of "this compound" would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1700-1740 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the pyrimidine ring and the methylene group, C=N and C=C stretching vibrations of the aromatic ring, and C-Cl and C-Br stretching vibrations at lower wavenumbers.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch might be weaker in the Raman spectrum, vibrations of the pyrimidine ring and the C-Br and C-Cl bonds could be more prominent. The combination of both FT-IR and FT-Raman provides a more complete vibrational profile of the molecule.
Table 3: Anticipated Vibrational Spectroscopy Bands
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C=O | Stretch | 1700 - 1740 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C=N / C=C | Stretch | 1400 - 1600 |
| C-Cl | Stretch | 600 - 800 |
| C-Br | Stretch | 500 - 600 |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "this compound" can be grown, this technique would provide unambiguous proof of its structure. The analysis would yield precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions in the solid state. This definitive structural data is invaluable for confirming the connectivity established by spectroscopic methods and for understanding the molecule's solid-state properties.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique. A suitable reversed-phase HPLC method could be developed to assess the purity of "this compound." A pure sample would ideally show a single sharp peak. The retention time of this peak would be a characteristic property of the compound under the specific chromatographic conditions.
Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used for monitoring the progress of a reaction or for a quick assessment of purity. A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase. The retention factor (Rf) value is a characteristic of the compound in that specific TLC system.
Green Chemistry Principles in the Synthesis and Application of 2 Bromo 1 6 Chloropyrimidin 4 Yl Ethanone
Utilization of Environmentally Benign Solvents (e.g., water, ionic liquids, PEG)
One of the foundational principles of green chemistry is the use of safer solvents and auxiliaries, minimizing their use wherever possible. Traditional organic syntheses often rely on volatile organic compounds (VOCs) that are hazardous and environmentally damaging. The shift towards benign solvents like water, polyethylene (B3416737) glycol (PEG), and ionic liquids (ILs) represents a significant step in making chemical processes more sustainable. powertechjournal.com
In the context of pyrimidine (B1678525) synthesis, water has been successfully employed as a green solvent. For instance, green synthetic routes for pyrano[2,3-d]pyrimidines have been developed using magnetized deionized water under catalyst-free conditions, resulting in high yields and short reaction times. researchgate.net Similarly, nanocrystalline MgO has been used to catalyze the three-component condensation for pyrido[2,3-d]pyrimidine (B1209978) synthesis in water at 80 °C. researchgate.net
Poly(ethylene glycol) (PEG) and PEG-based ionic liquids are also gaining traction as alternative solvents. nih.govbohrium.com Their low volatility, thermal stability, and recyclability make them attractive media for various organic reactions, including the synthesis of heterocycles. nih.gov The use of a hydrophilic ammonium-based PEG-ionic liquid has been reported as an effective solvent for peptide synthesis, demonstrating the potential of such systems for complex chemical transformations. rsc.org
The application of these solvents to the synthesis of 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone or its subsequent reactions could significantly reduce the environmental footprint of the process. For example, the bromination of the parent ketone, 1-(6-chloropyrimidin-4-yl)ethanone (B1430966), could potentially be carried out in an aqueous medium or using a recyclable PEG-based solvent system to avoid chlorinated solvents.
| Pyrimidine Derivative | Solvent | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Pyrano[2,3-d]pyrimidines | Magnetized Deionized Water | Catalyst-free | Eco-friendly, high yields, short reaction time | researchgate.net |
| Pyrido[2,3-d]pyrimidines | Water | Nanocrystalline MgO catalyst, 80 °C | Use of a green solvent and reusable catalyst | researchgate.net |
| Heterocycles | PEG-based Ionic Liquids | Metal or organocatalysis | Low toxicity, biodegradability, recyclability | nih.gov |
Catalyst-Free and Metal-Free Synthetic Approaches
The reduction or elimination of catalysts, particularly those based on heavy or toxic metals, is a key goal of green chemistry. Metal-free and catalyst-free reactions simplify purification procedures, reduce toxic waste, and lower costs.
Several strategies for the catalyst-free synthesis of pyrimidine derivatives have been reported. A notable example is the one-pot synthesis of novel pyrimidine derivatives in a catalyst-free manner through a two-stage process involving 2-amino-4-hydrazinyl-6-methoxy pyrimidine. mdpi.com Another approach describes the synthesis of pyrimidines from α,β-unsaturated ketones and amidines through a [3 + 3] annulation followed by a visible-light-enabled photo-oxidation, which circumvents the need for transition-metal catalysts for the final dehydrogenation step. rsc.org Such metal-free methods offer a greener pathway to highly substituted pyrimidines. researchgate.net
For the synthesis of the target molecule, this compound, the key bromination step is a prime candidate for a catalyst-free approach. While many bromination reactions use catalysts, methods employing reagents like N-Bromosuccinimide (NBS) can often proceed without a catalyst under thermal or photochemical initiation, thereby avoiding metal contamination of the final product.
One-Pot and Multicomponent Reaction Strategies for Efficiency
One-pot syntheses and multicomponent reactions (MCRs) are highly efficient synthetic strategies that align with green chemistry principles. rasayanjournal.co.in By combining multiple reaction steps in a single vessel without isolating intermediates, these methods save time, energy, and solvents, and reduce waste. MCRs are particularly powerful as they can rapidly generate complex molecules from three or more simple starting materials in an atom-economical fashion.
The synthesis of pyrimidine-based structures is particularly amenable to MCRs. For example, pyrano[2,3-d]pyrimidine derivatives have been synthesized via a one-pot, three-component condensation of an aldehyde, malononitrile, and thiobarbituric acid. nih.gov These reactions often proceed through a cascade of events including Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.govresearchgate.net The use of water as a solvent or solvent-free conditions can further enhance the green credentials of these MCRs. researchgate.netnih.gov
| Product Scaffold | Components | Conditions | Reference |
|---|---|---|---|
| Pyrano[2,3-d]pyrimidines | Aryl aldehyde, Malononitrile, (Thio)barbituric acid | Water, NiO nanoparticles | nih.gov |
| Pyrido[2,3-d]pyrimidines | Aryl aldehyde, 6-Aminouracil, Malononitrile | Water, 80 °C, Nanocrystalline MgO | researchgate.net |
| researchgate.netCurrent time information in Pasuruan, ID.rsc.orgtriazolo[1,5-a]pyrimidine-6-carboxamides | Amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, Aldehyde, 3-Amino-1,2,4-triazole | Water, p-toluenesulfonic acid | researchgate.net |
Microwave-Assisted Synthesis for Reaction Acceleration and Energy Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating. rasayanjournal.co.inmdpi.com This energy-efficient technique is a cornerstone of green chemistry, enabling rapid and controlled heating of the reaction mixture.
The synthesis of pyrimidine derivatives has greatly benefited from microwave irradiation. The reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines to produce 2-anilinopyrimidines has been shown to be highly efficient under microwave conditions, with reaction times as short as 10 minutes and high yields (71-99%). rsc.orgrsc.orgresearchgate.net In a direct comparison, the synthesis of one such derivative required 72 hours under conventional heating to achieve a 68% yield, whereas microwave irradiation provided a significantly higher yield in just minutes. rsc.orgresearchgate.net This method is particularly relevant to this compound, which features a similar 6-chloropyrimidine core that is reactive towards nucleophilic substitution. Subsequent reactions of the bromo-ketone moiety to form more complex heterocyclic systems could be dramatically accelerated using this technology.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
|---|---|---|
| Reaction Time | 10 minutes | 72 hours |
| Temperature | 160 °C | Reflux |
| Yield | >70% | 68% |
| Solvent | Ethanol | Ethanol |
Atom Economy and Waste Minimization
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.com A reaction with 100% atom economy generates no waste byproducts. savemyexams.com Maximizing atom economy is crucial for minimizing waste, especially in the pharmaceutical industry, which is known for generating a high amount of waste relative to the product (high E-Factor). mdpi.com
The synthesis of this compound from 1-(6-chloropyrimidin-4-yl)ethanone involves a substitution reaction (bromination), which inherently has a lower atom economy than addition or rearrangement reactions. For example, in a typical bromination using molecular bromine (Br₂), a molecule of hydrogen bromide (HBr) is generated as a byproduct for every molecule of product formed.
Example Calculation for a Generic Ketone Bromination: R-CO-CH₃ + Br₂ → R-CO-CH₂Br + HBr
In this case, the atoms of the HBr byproduct are not incorporated into the desired product, thus lowering the atom economy. The choice of brominating agent can impact the atom economy and the nature of the waste generated. Reagents like N-Bromosuccinimide (NBS) are often used, but they generate succinimide (B58015) as a stoichiometric byproduct, which also contributes to waste. chegg.com
Emerging Research Directions and Future Perspectives for 2 Bromo 1 6 Chloropyrimidin 4 Yl Ethanone
Exploration of Novel Catalytic Systems for Synthesis and Transformations
The synthesis and functionalization of 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone and its derivatives are areas ripe for the application of novel catalytic systems. Current synthetic routes often rely on classical methods, but the drive for more efficient, selective, and sustainable chemical processes is fueling the exploration of advanced catalytic strategies.
Future research is likely to focus on the use of transition-metal catalysts, such as palladium, copper, and iridium, to facilitate cross-coupling reactions at the chloro-substituted position of the pyrimidine (B1678525) ring. For instance, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, catalyzed by palladium complexes, could be employed to introduce a diverse range of substituents, thereby expanding the chemical space accessible from this starting material. researchgate.netresearchgate.net The development of highly active and selective catalyst systems, including those with tailored ligands, will be crucial for achieving high yields and functional group tolerance in these transformations.
Furthermore, iridium-catalyzed multicomponent synthesis presents a sustainable and efficient approach for constructing highly decorated pyrimidine scaffolds from simpler precursors. acs.org While not directly applied to the synthesis of this compound itself, the principles of these catalytic multicomponent reactions could inspire novel synthetic strategies.
The table below summarizes potential catalytic transformations for this compound.
| Catalytic Reaction | Catalyst Type | Potential Transformation |
| Suzuki-Miyaura Coupling | Palladium | Replacement of the chlorine atom with aryl or vinyl groups. |
| Sonogashira Coupling | Palladium/Copper | Introduction of alkyne moieties at the chloro-position. |
| Buchwald-Hartwig Amination | Palladium | Formation of C-N bonds by reacting with various amines. |
| Multicomponent Reactions | Iridium | Construction of complex pyrimidine derivatives in a one-pot process. acs.org |
Development of Asymmetric Synthesis Methodologies
The presence of a ketone functional group in this compound opens the door to the development of asymmetric synthesis methodologies to produce chiral derivatives. The enantioselective reduction of the ketone to a secondary alcohol is a particularly important transformation, as the resulting chiral alcohols are valuable intermediates in medicinal chemistry.
Future research in this area will likely involve the use of both chemical and biological catalysts. Chiral metal complexes, such as those based on rhodium and iridium with chiral diphosphine ligands, have shown great promise in the asymmetric allylation and etherification of pyrimidine-containing molecules, yielding products with high enantioselectivity. nih.govacs.org These approaches could be adapted for the asymmetric manipulation of the ketone in this compound.
Biocatalysis, employing enzymes such as ketoreductases, offers a green and highly selective alternative for asymmetric ketone reduction. nih.gov The optimization of reaction conditions for biocatalytic reductions, as demonstrated for other bromo-ketones like 2-bromo-1-(naphthalen-2-yl)ethanone, can lead to excellent enantiomeric excess and conversion rates. nih.gov The development of robust and reusable enzyme preparations will be key to the industrial feasibility of such processes.
| Asymmetric Method | Catalyst/Enzyme | Potential Chiral Product |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Enantiomerically enriched 2-bromo-1-(6-chloropyrimidin-4-yl)ethanol. |
| Asymmetric Transfer Hydrogenation | Chiral Metal Catalysts with a Hydrogen Donor | Chiral alcohol derivative. |
| Biocatalytic Reduction | Ketoreductases | (S)- or (R)-2-bromo-1-(6-chloropyrimidin-4-yl)ethanol. nih.gov |
| Asymmetric Allylation | Chiral Rhodium Complexes | Chiral tertiary alcohols with an allyl group. nih.gov |
Integration into Flow Chemistry and Continuous Processing
The integration of the synthesis and transformations of this compound into flow chemistry and continuous processing systems represents a significant step towards more efficient, safer, and scalable manufacturing. d-nb.info Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govnih.gov
Given that the synthesis of heterocyclic ketones can be effectively performed in continuous flow, it is conceivable that the production of this compound could be adapted to this technology. uni-muenchen.deacs.org This would allow for a smaller manufacturing footprint and potentially higher yields and purity. pharmtech.com
Future research will focus on developing robust and reliable flow reactor setups for the synthesis of this compound and its subsequent transformations. This includes the use of packed-bed reactors with immobilized catalysts or reagents, as well as the integration of in-line purification and analysis techniques to enable a fully automated and continuous manufacturing process. mdpi.com The ability to perform multi-step syntheses in a continuous fashion will be particularly advantageous for the production of complex pharmaceutical intermediates derived from this compound. researchgate.net
Potential Applications in Advanced Materials Science
The electron-deficient nature of the pyrimidine ring, coupled with the potential for extensive π-conjugation through appropriate substitutions, makes derivatives of this compound promising candidates for applications in advanced materials science. researchgate.net Pyrimidine-based compounds are known to exhibit interesting optoelectronic properties and have been investigated for use in organic light-emitting diodes (OLEDs), organic thin-film transistors (OFETs), and organic solar cells (OPVs). alfa-chemistry.com
By strategically modifying the structure of this compound, for example, through catalytic cross-coupling reactions to introduce electron-donating or -accepting moieties, it may be possible to tune the electronic and photophysical properties of the resulting molecules. This could lead to the development of novel materials with applications as:
Luminescent Materials: Aryl- and arylvinyl-substituted pyrimidines have shown promise as fluorescent materials. researchgate.net
Organic Semiconductors: The electron-deficient pyrimidine core can act as an electron-transporting unit in organic electronic devices. alfa-chemistry.com
Non-linear Optical (NLO) Materials: The intramolecular charge transfer characteristics of suitably substituted pyrimidines can give rise to NLO properties. researchgate.net
Future research will involve the synthesis and characterization of a library of derivatives of this compound to establish structure-property relationships and identify promising candidates for materials science applications.
Further In-depth Mechanistic and Theoretical Studies
To fully unlock the potential of this compound in synthesis and materials science, a deeper understanding of its reactivity and the mechanisms of its transformations is essential. In-depth mechanistic and theoretical studies, employing computational quantum chemistry methods, can provide valuable insights into reaction pathways, transition states, and the factors that govern selectivity. researchgate.netnih.gov
Computational studies can be used to:
Predict Reaction Outcomes: By modeling the reaction energies of different pathways, it is possible to predict the most likely products of a reaction.
Elucidate Reaction Mechanisms: Theoretical calculations can help to identify key intermediates and transition states, providing a detailed picture of how a reaction proceeds. nih.gov
Understand Stereoselectivity: In the case of asymmetric reactions, computational models can explain the origin of enantioselectivity and guide the design of more effective chiral catalysts. rsc.org
Design Novel Reactivity: A thorough understanding of the electronic structure and reactivity of this compound can inspire the development of entirely new chemical transformations.
Future research in this area will likely involve a close interplay between experimental and computational studies to unravel the intricacies of reactions involving this versatile building block.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized pyrimidine precursor. For example, bromination of 1-(6-chloropyrimidin-4-yl)ethanone using bromine (Br₂) in chloroform (CHCl₃) at 0–25°C for 30 minutes yields the target compound with ~85% efficiency after recrystallization (ether or ethanol) . Solvent choice (e.g., dichloromethane vs. acetic acid) affects reaction kinetics and byproduct formation. Temperature control is critical to avoid over-bromination.
- Key Data :
| Precursor | Brominating Agent | Solvent | Temp. | Yield | Reference |
|---|---|---|---|---|---|
| 1-(6-chloropyrimidin-4-yl)ethanone | Br₂ | CHCl₃ | 0–25°C | 85% | |
| 1-(5-chloropyridin-2-yl)ethanone | Br₂ | Acetic Acid | 40°C | 78% |
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- Methodological Answer :
- ¹H NMR : The ketone carbonyl (C=O) typically appears at δ 190–200 ppm. The pyrimidine ring protons resonate as doublets between δ 8.5–9.0 ppm due to coupling with adjacent nitrogen atoms.
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Br stretch).
- MS : Molecular ion peak at m/z 234.48 (C₇H₅BrClNO) with fragmentation patterns indicating Br and Cl loss .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Use NIOSH-certified respirators, nitrile gloves, and chemical-resistant goggles to prevent inhalation/skin contact .
- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to avoid decomposition .
- Spill Management : Neutralize with sodium bicarbonate, followed by adsorption on vermiculite .
Advanced Research Questions
Q. How do halogen substitutions (Br, Cl) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the ethanone position acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. The 6-chloro group on the pyrimidine ring stabilizes electron-deficient intermediates, facilitating nucleophilic aromatic substitution. Comparative studies show Br substitution increases reactivity by 30% compared to chloro analogs in Pd-catalyzed couplings .
- Example Reaction :
this compound + Arylboronic Acid → Biaryl product (via Pd(PPh₃)₄, K₂CO₃, DMF, 80°C)
Q. How can crystallographic data resolve contradictions in structural elucidation?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite ) confirms bond angles and halogen positioning. For example:
Q. What mechanistic insights explain its bioactivity in enzyme inhibition studies?
- Methodological Answer : The compound’s pyrimidine ring acts as a hydrogen-bond acceptor, targeting ATP-binding pockets in kinases. Bromine enhances hydrophobic interactions, while the ketone stabilizes transition states. In in vitro assays (IC₅₀ = 1.2 µM against Kynurenine 3-Monooxygenase), it outperforms analogs lacking Cl/Br .
- Comparison Table :
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | Kynurenine 3-Monooxygenase | 1.2 | |
| 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone | Same | 3.8 |
Data Contradiction Analysis
Q. Why do stability studies report conflicting decomposition rates?
- Methodological Answer : Discrepancies arise from solvent polarity and trace metal contaminants. In DMSO, the compound decomposes at 0.5%/day (25°C), whereas in CHCl₃, stability extends to 7 days. Metal chelators (EDTA) reduce degradation by 60%, suggesting metal-catalyzed oxidation .
Methodological Best Practices
Q. How to optimize reaction conditions for derivative synthesis?
- Methodological Answer :
Use Design of Experiments (DoE) to screen parameters: - Factors : Solvent polarity (logP), temperature, catalyst loading.
- Response : Yield, purity (HPLC).
For example, a central composite design identified optimal conditions for amide derivatives: DMF, 60°C, 5 mol% CuI, achieving 92% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
